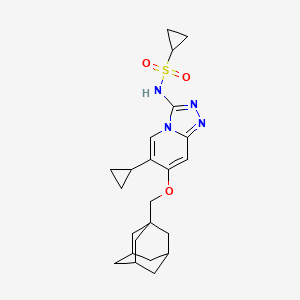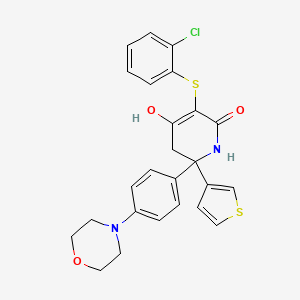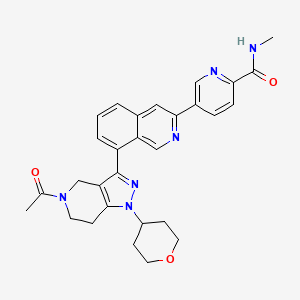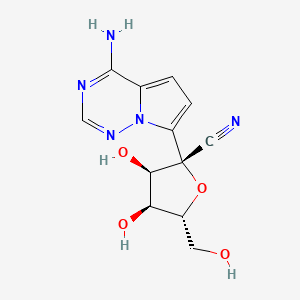
GS-441524
Vue d'ensemble
Description
GS-441524 is an experimental nucleoside analog antiviral . It is a metabolite of remdesivir and has been investigated for its use in the treatment of Ebola and SARS-CoV-2 infections . It shows broad-spectrum activity in cell-based assays against various viruses .
Synthesis Analysis
GS-441524 is the nucleoside precursor of remdesivir . An efficient synthesis of a phosphoramidite of GS-441524 has been reported, and its incorporation into RNA using automated solid-phase RNA synthesis .
Molecular Structure Analysis
GS-441524 has a molecular formula of C12H13N5O4 . It is a 1′-CN-substituted adenine C-nucleoside analog .
Chemical Reactions Analysis
GS-441524 is phosphorylated three times to form the active nucleoside triphosphate . This active form is incorporated into the genome of virions, terminating its replication .
Physical And Chemical Properties Analysis
GS-441524 has a molecular weight of 291.263 Da . It is stable in vitro in liver microsomes, cytosols, and hepatocytes of various species . The plasma free fractions of GS-441524 were found to be 62–78% across all studied species .
Applications De Recherche Scientifique
COVID-19 Treatment : GS-441524 is an adenosine analog and the parent nucleoside of remdesivir, a drug that received emergency approval for COVID-19 treatment. It shows potential effectiveness against COVID-19, possibly even superior to remdesivir, due to its intracellular conversion to an active antiviral substance (Rasmussen et al., 2021). Additionally, the combination of GS-441524 with fluoxetine demonstrated synergistic antiviral effects against different SARS-CoV-2 variants in vitro (Brunotte et al., 2021).
Antiviral Activity : GS-441524 acts as an RNA-dependent RNA polymerase (RdRp) inhibitor and has broad-spectrum antiviral activity. Oral GS-441524 derivatives are considered potential game-changers in treating COVID-19 due to their potential to maximize clinical benefits and limited side effects (Wang, Yang, & Song, 2022).
Pharmacokinetics and Safety : Preclinical studies have explored the pharmacokinetics and in vitro properties of GS-441524. It has a favorable profile with good stability in various species and potential for development as an oral drug candidate for COVID-19 treatment (Wang et al., 2022).
Efficacy in Animal Models : GS-441524 effectively inhibits SARS-CoV-2 infection in mouse models, supporting its potential as a drug candidate for treating COVID-19 and other coronavirus diseases (Li et al., 2021).
Comparative Advantage over Remdesivir : Studies suggest that GS-441524 might be superior to remdesivir for COVID-19 treatment due to its synthetic simplicity, in vivo efficacy, and predominant metabolite reaching the lungs (Yan & Muller, 2020).
Other Applications : GS-441524 also shows strong inhibition against feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies (Murphy et al., 2018). Additionally, it has been found to inhibit African swine fever virus infection in vitro, suggesting its broader antiviral applications (Huang et al., 2021).
Orientations Futures
Oral GS-441524 derivatives could be considered as game-changers in treating COVID-19 because oral administration has the potential to maximize clinical benefits . The current research related to the oral derivatives of GS-441524 provides important insights into the potential factors underlying the controversial observations regarding the clinical efficacy of remdesivir .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c13-4-12(10(20)9(19)7(3-18)21-12)8-2-1-6-11(14)15-5-16-17(6)8/h1-2,5,7,9-10,18-20H,3H2,(H2,14,15,16)/t7-,9-,10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDWIEOJOWJCLU-LTGWCKQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)CO)O)O)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)CO)O)O)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028047 | |
| Record name | (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
GS-441524 is phosphorylated 3 times to form the active nucleoside triphosphate, which is incorporated into the genome of virions, terminating its replication. | |
| Record name | GS-441524 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15686 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile | |
CAS RN |
1191237-69-0 | |
| Record name | GS-441524 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191237690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GS-441524 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15686 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R,3R,4S,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GS-441524 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BQK176DT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



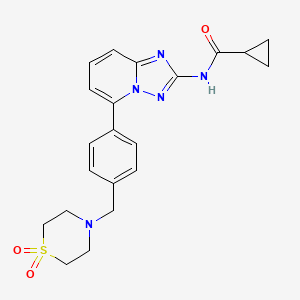
![4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid](/img/structure/B607655.png)
![N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B607657.png)
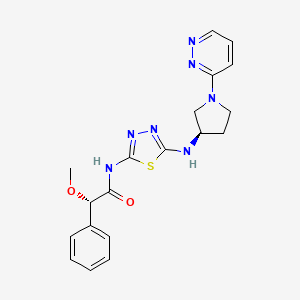

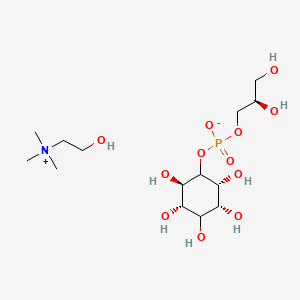
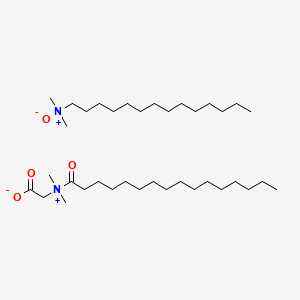
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,4-dihydroindeno[1,2-c]pyrazol-3-amine](/img/structure/B607671.png)
![1-{3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-1-(oxan-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}ethan-1-one](/img/structure/B607672.png)

